Modimelanotide
Description
Structure
2D Structure
Properties
CAS No. |
926277-68-1 |
|---|---|
Molecular Formula |
C113H181N33O25S |
Molecular Weight |
2433.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C113H181N33O25S/c1-66(2)94(95(121)154)145-111(170)91-38-25-54-146(91)112(171)84(36-16-23-52-120)130-92(151)62-127-96(155)87(58-70-60-126-74-29-9-8-28-73(70)74)141-102(161)81(37-24-53-125-113(122)123)136-106(165)85(56-68-26-6-5-7-27-68)139-108(167)88(59-71-61-124-65-128-71)142-104(163)82(43-44-93(152)153)137-105(164)83(45-55-172-4)138-109(168)89(63-147)144-107(166)86(57-69-39-41-72(150)42-40-69)140-110(169)90(64-148)143-103(162)80(35-15-22-51-119)135-101(160)79(34-14-21-50-118)134-100(159)78(33-13-20-49-117)133-99(158)77(32-12-19-48-116)132-98(157)76(31-11-18-47-115)131-97(156)75(129-67(3)149)30-10-17-46-114/h5-9,26-29,39-42,60-61,65-66,75-91,94,126,147-148,150H,10-25,30-38,43-59,62-64,114-120H2,1-4H3,(H2,121,154)(H,124,128)(H,127,155)(H,129,149)(H,130,151)(H,131,156)(H,132,157)(H,133,158)(H,134,159)(H,135,160)(H,136,165)(H,137,164)(H,138,168)(H,139,167)(H,140,169)(H,141,161)(H,142,163)(H,143,162)(H,144,166)(H,145,170)(H,152,153)(H4,122,123,125)/t75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,94-/m0/s1 |
InChI Key |
WHRVKPBBRZHWTN-ZHHKRVSMSA-N |
SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](Cc2c[nH]c3c2cccc3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](Cc4ccccc4)NC(=O)[C@H](Cc5c[nH]cn5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](Cc6ccc(cc6)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Modimelanotide; AP 214; AP-214; AP214, ABT-719, ZP-1480 |
Origin of Product |
United States |
Synthesis and Chemical Biology of Modimelanotide
Synthetic Methodologies for Peptide Analogs
The synthesis of modimelanotide and other peptide analogs typically relies on established chemical methods that allow for the precise assembly of amino acid sequences. These methods are crucial for producing structurally defined peptides with desired biological activities.
Solid-Phase Peptide Synthesis Approaches
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for synthesizing peptides like this compound. bachem.combeilstein-journals.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.com
The general workflow of SPPS involves several key steps:
Resin Selection and Loading: The process begins with the selection of an appropriate resin, to which the first amino acid (the C-terminal residue) is attached. peptide.com
Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) of the attached amino acid is removed to allow for the coupling of the next amino acid. bachem.com
Coupling: The next protected amino acid in the sequence is activated and then coupled to the deprotected N-terminus of the growing peptide chain. bachem.com
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. bachem.com
Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed. bachem.com
The repetitive nature of these steps makes SPPS amenable to automation, which has significantly advanced the production of therapeutic peptides. beilstein-journals.orgvapourtec.com
Enzymatic Synthesis Considerations
While chemical synthesis methods like SPPS are predominant, enzymatic synthesis offers an alternative approach for creating peptide bonds. google.com This method utilizes enzymes, such as proteases, under specific conditions to catalyze the formation of peptide linkages. Enzymatic synthesis can offer advantages in terms of stereoselectivity and reduced need for protecting groups. However, its application in the synthesis of complex peptide analogs like this compound is less common compared to the well-established and versatile SPPS methodologies.
Structural Modifications for Enhanced Biological Properties
A key driver in the development of synthetic peptide analogs like this compound is the need to overcome the limitations of endogenous peptides, such as α-MSH. core.ac.uk These native peptides often have poor stability and are rapidly degraded by enzymes in the body. scispace.com
Strategies for Improved Chemical Stability and Resistance to Enzymatic Degradation
To enhance the therapeutic potential of peptide drugs, various strategies are employed to improve their stability and resistance to enzymatic breakdown. core.ac.uknih.gov Common modifications include:
Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with their D-isomers or other unnatural amino acids can make the peptide less recognizable to proteases, thereby increasing its half-life. core.ac.uk
N-terminal and C-terminal Modifications: Capping the ends of the peptide chain, for instance, through N-terminal acetylation or C-terminal amidation, can protect it from exopeptidases. core.ac.uk
Cyclization: Creating a cyclic structure within the peptide can restrict its conformation, making it less susceptible to enzymatic cleavage. core.ac.uk
These modifications are designed to prolong the peptide's presence in circulation, allowing for a more sustained therapeutic effect. nih.gov
Approaches for Modulating Receptor Recognition and Selectivity
Modifying the structure of a peptide can also fine-tune its interaction with its target receptors. nih.gov For this compound, the goal was to create an agonist for melanocortin receptors. wikipedia.org Strategies to modulate receptor recognition and selectivity include:
Amino Acid Substitutions: Altering specific amino acids in the peptide sequence can change its binding affinity and selectivity for different receptor subtypes. nih.gov For example, the interaction between the arginine (Arg) residue in MSH and specific aspartic acid (Asp) residues in the melanocortin-4 receptor (MC4R) is crucial for ligand recognition. google.com
Conformational Constraints: Introducing structural constraints, such as through cyclization or the use of specific amino acids, can lock the peptide into a conformation that is optimal for binding to a particular receptor.
This compound was designed as a non-selective agonist, with activity at multiple melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R. wikipedia.orgpharmakb.com
Derivation from α-Melanocyte-Stimulating Hormone
This compound is a derivative of α-melanocyte-stimulating hormone (α-MSH), an endogenous peptide hormone. ncats.iowikipedia.org α-MSH itself is derived from the precursor protein pro-opiomelanocortin (POMC) and is involved in various physiological processes, including pigmentation and inflammation. medchemexpress.comwikipedia.orgnih.gov
The development of this compound and other synthetic analogs like afamelanotide and setmelanotide (B515575) stemmed from the therapeutic potential of α-MSH. nih.govwikipedia.org However, the native peptide's short half-life and potential for pigmentary side effects limited its clinical use. core.ac.uknih.gov By modifying the structure of α-MSH, researchers aimed to create more stable and potent analogs with improved pharmacokinetic properties. nih.gov this compound, specifically, is identified as Acetylhexa-L-lysyl-α-MSH. wikipedia.org
Table of Receptor Binding Affinity:
| Receptor | This compound IC50 (nM) |
| MC1R | 2.9 wikipedia.orgpharmakb.com |
| MC3R | 1.9 wikipedia.orgpharmakb.com |
| MC4R | 3.7 wikipedia.orgpharmakb.com |
| MC5R | 110 wikipedia.orgpharmakb.com |
Molecular and Cellular Mechanisms of Action
Melanocortin Receptor Agonism Profile
The melanocortin system comprises five distinct G protein-coupled receptors (GPCRs), designated MC1R through MC5R. mdpi.com These receptors are expressed in various tissues and are activated by endogenous melanocortin peptides derived from the proopiomelanocortin (POMC) precursor, such as α-MSH. frontiersin.org Modimelanotide functions as an agonist at these receptors, mimicking the action of natural melanocortins. wikipedia.org
This compound is characterized as a non-selective melanocortin receptor agonist, meaning it can bind to and activate multiple subtypes of the melanocortin receptor family. wikipedia.org It demonstrates activity at MC1R, MC3R, MC4R, and MC5R. wikipedia.org Research indicates that while it is non-selective, it may possess a degree of differential affinity, with some studies noting a higher affinity for the MC1R and MC3R subtypes. frontiersin.orgnih.gov The MC1R is widely expressed on various cells, including immune and endothelial cells, playing a primary role in immunomodulation. nih.govfrontiersin.org The MC3R is also involved in modulating inflammatory responses and is expressed on cells like macrophages, monocytes, and lymphocytes. nih.govfrontiersin.org The MC4R is predominantly found in the central nervous system and is involved in energy homeostasis and anti-inflammatory pathways, while the MC5R is widely distributed and participates in regulating immune reactions. nih.govfrontiersin.orgmdpi.com
The interaction between this compound and melanocortin receptors can be quantified by assessing its binding affinity. A common measure used for this is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of a specific biological or biochemical function, in this case, the binding of a natural ligand to the receptor. A lower IC50 value corresponds to a higher binding affinity.
This compound has been shown to have distinct IC50 values for each of the melanocortin receptors it targets, confirming its non-selective but varied affinity profile. wikipedia.org It exhibits the highest affinity for MC3R, followed closely by MC1R and MC4R, with a significantly lower affinity for MC5R. wikipedia.org
Table 1: this compound Receptor Affinity Profile
| Receptor Subtype | IC50 Value (nM) |
| Melanocortin 1 Receptor (MC1R) | 2.9 |
| Melanocortin 3 Receptor (MC3R) | 1.9 |
| Melanocortin 4 Receptor (MC4R) | 3.7 |
| Melanocortin 5 Receptor (MC5R) | 110 |
This table presents the half-maximal inhibitory concentration (IC50) values for this compound at four of the melanocortin receptors. Data sourced from Wikipedia. wikipedia.org
Intracellular Signaling Pathways Triggered by Melanocortin Receptor Activation
Activation of melanocortin receptors by an agonist like this compound initiates a series of intracellular signaling events that transmit the extracellular signal into a cellular response. nih.gov These pathways are complex and can vary depending on the specific receptor subtype and cell type involved. nih.gov
Melanocortin receptors belong to the large family of G protein-coupled receptors (GPCRs). frontiersin.orgmdpi.com The canonical signaling mechanism for GPCRs involves the activation of an associated heterotrimeric G protein upon ligand binding. wikipedia.org This activation leads to the dissociation of the G protein's α subunit from its βγ dimer, both of which can then modulate the activity of downstream effector proteins to generate second messengers. wikipedia.orgnih.gov For melanocortin receptors, the primary pathway involves coupling to the stimulatory G protein (Gs). mdpi.comnih.gov
The principal signaling pathway for melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R, is mediated through the activation of adenylyl cyclase. frontiersin.orgnih.govfrontiersin.org When this compound binds to a melanocortin receptor, the activated Gs α-subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). frontiersin.orgwikipedia.org
This elevation in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA). nih.gov The PKA holoenzyme consists of two regulatory and two catalytic subunits; the binding of cAMP to the regulatory subunits causes the release of the active catalytic subunits. nih.gov These active PKA subunits can then phosphorylate a multitude of downstream protein substrates on serine or threonine residues, including enzymes and transcription factors. nih.govnih.gov A key target of PKA is the cAMP-response element-binding protein (CREB). nih.govnih.gov Upon phosphorylation by PKA, CREB can bind to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription and leading to a cellular response. frontiersin.orgnih.gov
In addition to the primary cAMP/PKA pathway, melanocortin receptor activation can also trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgnih.govfrontiersin.org MAPK cascades are a series of sequentially acting protein kinases that play crucial roles in various cellular processes like proliferation, differentiation, and stress responses. plos.orgfrontiersin.org A typical cascade involves a MAP kinase kinase kinase (MAPKKK) activating a MAP kinase kinase (MKK), which in turn activates a MAPK. frontiersin.org
Studies have shown that all MCR subtypes can induce the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), which are members of the MAPK family. nih.govfrontiersin.org The activation of these MAPK pathways can occur through various mechanisms, sometimes dependent on and sometimes independent of the PKA pathway, contributing to the diversity of cellular responses elicited by melanocortin receptor agonists. nih.govfrontiersin.org
Canonical G-Protein Coupled Receptor (GPCR) Signaling Pathways
Calcium-Inositol Triphosphate-PI3K Pathways
While the primary signaling pathway for melanocortin receptors involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), they also mediate their effects through other signaling cascades. frontiersin.orgnih.gov Activation of MCRs can trigger the activation of the calcium-inositol triphosphate-PI3K pathway. frontiersin.orgnih.gov This pathway is a crucial second messenger system that regulates a multitude of cellular functions. nih.govnih.gov The process begins with the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). google.com IP3, a soluble molecule, diffuses into the cytosol and binds to IP3 receptors located on the endoplasmic reticulum, which function as calcium channels. google.com This binding prompts the release of calcium ions (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. nih.gov This elevation in intracellular calcium is a key signal that can trigger various downstream cellular responses, including the activation of other kinases and signaling pathways. nih.govresearchgate.net
JAK-STAT Signaling Interactions
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another signaling cascade that interacts with melanocortin receptor activation. frontiersin.orgnih.gov The JAK-STAT pathway is a primary route for transmitting signals from cytokines. mdpi.com Upon ligand binding, cytokine receptors activate associated JAKs, which then phosphorylate the receptors, creating docking sites for STAT proteins. mdpi.com Research indicates that MCR activation can also lead to the engagement of the JAK-STAT pathway. frontiersin.orgnih.gov For instance, downstream of MC1R activation and the subsequent increase in intracellular calcium and IP3, the JAK-STAT pathway can be activated. researchgate.net This activation can, in turn, inhibit the degradation of IκB, a key inhibitor of the pro-inflammatory transcription factor NF-κB, and activate the cAMP response element-binding protein (CREB), which is involved in anti-inflammatory effects. researchgate.net
Non-Canonical and Biased Signaling Mechanisms
As with many GPCRs, melanocortin receptors can exhibit non-canonical and biased signaling. google.comcore.ac.uk Biased signaling, or functional selectivity, describes the ability of a ligand to preferentially activate a subset of a receptor's downstream signaling pathways over others. core.ac.uk This phenomenon allows for the fine-tuning of cellular responses, where different agonists for the same receptor can produce distinct physiological outcomes. core.ac.uk Traditionally, MCR signaling has been associated with the Gs-cAMP pathway, but evidence points to the involvement of alternative, non-canonical pathways. google.comgoogle.com
Gαq Signaling Pathways
One of the key non-canonical pathways engaged by melanocortin receptors involves coupling to the Gαq protein. google.com Unlike the Gαs protein which stimulates adenylyl cyclase, the Gαq protein activates phospholipase C (PLC). google.com Activated PLC is the enzyme responsible for hydrolyzing PIP2 to generate the second messengers IP3 and DAG. google.com This Gαq-PLC axis is a critical "alternative signaling" route that can lead to distinct cellular outcomes compared to the canonical Gs-cAMP pathway, including the activation of the Nuclear Factor of Activated T-cells (NFAT). google.com
Nuclear Factor of Activated T-cells (NFAT) Activation
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in the immune response and the development of several other systems. google.comnih.gov NFAT activation is critically dependent on calcium signaling. google.commedchemexpress.com In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. nih.gov An increase in intracellular calcium, such as that triggered by the Gαq-PLC-IP3 pathway, activates the phosphatase calcineurin. google.comnih.gov Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and causing its translocation into the nucleus, where it can regulate the transcription of target genes. nih.gov The ability of MCR agonists to induce NFAT signaling has been identified as a significant, non-canonical mechanism. google.com In fact, certain MC4R genetic variants associated with obesity show impaired NFAT signaling despite having a normal cAMP response, highlighting the importance of this alternative pathway. google.com
Cellular Targets and Downstream Biological Processes
Immunomodulatory Effects via MC1R Activation in Immune Cells
A significant downstream biological process resulting from this compound's mechanism of action is the modulation of the immune system, primarily through the activation of the melanocortin 1 receptor (MC1R) on immune cells. frontiersin.org MC1R is expressed on a variety of immune cells, including monocytes, macrophages, T cells, B cells, and neutrophils. nih.govfrontiersin.orgnih.gov The activation of MC1R is strongly associated with anti-inflammatory and immunomodulatory effects. frontiersin.orgfrontiersin.org
Research has demonstrated that MC1R agonists can suppress the production and expression of pro-inflammatory cytokines and mediators. frontiersin.org For example, α-MSH, the natural ligand for MC1R, inhibits the production of TNF-α, IL-1, and IL-6 in monocytes and macrophages. frontiersin.org In vivo studies have shown that peripheral activation of MC1R can temper neuroinflammation by reducing microglial activation and the levels of pro-inflammatory cytokines like TNF-α and IL-1β in the brain. nih.govnih.gov
Furthermore, MC1R signaling plays a role in promoting immune resolution and regulation. Activation of MC1R can induce the expansion of regulatory T cells (Tregs), which are critical for maintaining immune tolerance and suppressing excessive inflammatory responses. nih.gov Studies have shown that MC1R agonists can stimulate dendritic cells to become tolerogenic, which in turn promotes the proliferation of functional Tregs. nih.gov This increase in Tregs contributes to the neuroprotective and anti-inflammatory effects observed with MC1R activation. nih.govnih.gov
Regulation of Endothelial Cell Function and Inflammation
The vascular endothelium plays a critical role in the inflammatory process. Sustained inflammatory activation can lead to endothelial dysfunction, characterized by increased permeability, expression of adhesion molecules, and a pro-coagulant state. nih.govd-nb.info Melanocortin peptides exert protective effects on the endothelium, a key aspect of their anti-inflammatory action. nih.gov Activation of melanocortin receptors on endothelial cells can mitigate inflammatory responses. nih.govnih.gov
Research has shown that administration of α-MSH to endothelial cells challenged with pro-inflammatory stimuli leads to a reduction in the expression of adhesion molecules and subsequently, decreased leukocyte adhesion. nih.gov Furthermore, melanocortin treatment has been found to reduce endothelial cell damage and preserve the integrity of the endothelial barrier in models of inflammation. nih.gov Pharmacological activation of MCRs can protect against endothelial inflammation and aberrant activation of coagulation cascades, which are significant contributors to disease progression in various inflammatory conditions. nih.gov By acting as an MCR agonist, this compound leverages these pathways to regulate endothelial cell function and attenuate inflammation.
Modulation of Macrophage Activity and Inflammatory Responses by MC3R Activation
Macrophages are central players in the initiation, propagation, and resolution of inflammation. nih.gov The melanocortin system, particularly through the melanocortin 3 receptor (MC3R), significantly modulates macrophage function. nih.govresearchgate.net MC3R is expressed in macrophages, and its activation is associated with a broad modulation of inflammation. nih.govnih.govbioscientifica.com
Activation of MC3R on macrophages by agonists leads to a suite of anti-inflammatory and pro-resolving effects. nih.govresearchgate.netfrontiersin.org These include:
Inhibition of Pro-inflammatory Mediators: MC3R agonism suppresses the release of pro-inflammatory cytokines such as TNF-α and IL-6, chemokines, and nitric oxide from activated macrophages. nih.govresearchgate.net
Suppression of Leukocyte Recruitment: By downregulating inflammatory mediators, MC3R activation indirectly inhibits the chemoattraction of other immune cells, such as neutrophils, to the site of inflammation. nih.govfrontiersin.orgresearchgate.net
Induction of Anti-inflammatory Mediators: The pathway can also induce the expression of anti-inflammatory molecules, including IL-10 and Heme oxygenase-1 (HO-1). nih.govfrontiersin.orgresearchgate.net
Enhancement of Resolution: A critical aspect of MC3R's function is the promotion of inflammatory resolution. researchgate.netfrontiersin.org Selective MC3R agonists have been shown to enhance the phagocytic clearance of cellular debris and apoptotic neutrophils (efferocytosis) by macrophages. frontiersin.orgnih.gov This process is crucial for preventing secondary necrosis and limiting tissue damage.
Given that this compound is a potent MC3R agonist, its mechanism involves harnessing these pathways to control macrophage activity, thereby reducing inflammation and promoting its resolution. wikipedia.orgnih.gov
Role of MC5R in Immune Regulation and Inflammatory Responses
The melanocortin 5 receptor (MC5R) is widely expressed in peripheral tissues, including on various immune cells like B and T lymphocytes and antigen-presenting cells (APCs), and is increasingly recognized for its role in immune regulation. nih.govmdpi.com While resolution of inflammation is primarily mediated by MC1R and MC3R, the regulation of the adaptive immune response appears to be a key function of MC5R. nih.gov
Activation of MC5R is involved in several immunomodulatory processes:
Modulation of Antigen-Presenting Cells: MC5R engagement can influence the differentiation of monocytes, promoting a shift towards tolerogenic APCs. nih.gov This can lead to a reduction in the activation of effector T cells. nih.gov
Induction of Regulatory T cells: Melanocortin peptides can induce the differentiation of T cells towards a regulatory phenotype (Tregs). nih.gov Specifically, α-MSH has been shown to induce CD25+CD4+ regulatory T cells in an MC5R-dependent manner, which can help to suppress excessive immune reactions. nih.gov
Through its interaction with MC5R, this compound can influence the adaptive immune system, promoting a regulatory and anti-inflammatory environment. wikipedia.orgnih.gov This action complements the direct anti-inflammatory effects mediated through other melanocortin receptors. nih.gov
| Receptor | Key Functions in Inflammation and Immunity |
|---|---|
| MC1R | Primarily involved in immunomodulation and regulation of endothelial cell function. nih.gov Activation reduces inflammatory responses in cells like macrophages, neutrophils, and endothelial cells. nih.gov |
| MC3R | Expressed on macrophages and other immune cells; activation inhibits pro-inflammatory cytokine release, suppresses leukocyte migration, and promotes the resolution of inflammation via efferocytosis. nih.govnih.govresearchgate.net |
| MC5R | Expressed on various immune cells; involved in immune regulation by promoting tolerogenic APCs and inducing regulatory T cells, thereby modulating adaptive immune responses. nih.govmdpi.com |
Table 2. Summary of selected melanocortin receptor functions in inflammation and immunity. nih.govnih.govresearchgate.netmdpi.com
Preclinical Pharmacological Effects in Animal Models
Efficacy in Models of Systemic Inflammatory Response Syndromes
The systemic inflammatory response syndrome (SIRS) is a critical condition characterized by a widespread inflammatory state. Preclinical studies using animal models of SIRS have demonstrated the significant protective effects of α-MSH, the parent compound of modimelanotide.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create animal models of sepsis and SIRS. The administration of α-MSH has been shown to effectively counteract the inflammatory cascade triggered by LPS.
In mouse models, the absence of endogenous α-MSH leads to an exaggerated immune response to LPS, characterized by more severe hypothermia and increased levels of key proinflammatory cytokines. nih.govnih.govelsevierpure.com Conversely, the administration of α-MSH or its analogues in LPS-challenged animals has been shown to reduce the production of pro-inflammatory mediators. mdpi.com Studies have demonstrated that α-MSH can suppress the production of tumor necrosis factor-alpha (TNF-α) in response to LPS. mdpi.com In mouse models of LPS-induced neuroinflammation, a fusion protein of α-MSH demonstrated potent anti-inflammatory activity by attenuating TNF-α production in the central nervous system. mdpi.comnih.gov
The anti-inflammatory effects of α-MSH in LPS-induced models are associated with the modulation of key signaling pathways. Evidence suggests that α-MSH can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression. nih.gov Furthermore, α-MSH can promote the production of the anti-inflammatory cytokine interleukin-10 (IL-10). mdpi.com
Table 1: Effects of α-MSH on LPS-Induced Inflammatory Responses in Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Mice lacking endogenous α-MSH (Pomctm1/tm1) | Exaggerated hypothermic response to LPS. Increased circulating levels of proinflammatory cytokines post-LPS injection. | nih.govnih.govelsevierpure.com |
| Mice with LPS-induced CNS inflammation | An α-MSH fusion protein markedly attenuated TNF-α production. | mdpi.comnih.gov |
| LPS-induced Multi-Organ Dysfunction Syndrome (MODS) model | An α-MSH analogue significantly decreased serum levels of TNF-α and increased IL-10 expression, improving survival. | mdpi.com |
While specific studies focusing solely on the direct impact of this compound or α-MSH on pulmonary pressure and vascular permeability in inflammatory contexts are limited in the provided search results, the known anti-inflammatory effects of α-MSH suggest a potential beneficial role. Systemic inflammation, such as that induced by LPS, can lead to acute lung injury characterized by increased vascular permeability and pulmonary hypertension. By mitigating the underlying inflammatory response, α-MSH could indirectly ameliorate these pulmonary complications. For instance, in a murine model of bleomycin-induced lung fibrosis, an α-MSH analogue was found to inhibit neutrophil migration into the lungs and reduce the production of local inflammatory cytokines. nih.gov
Protective Effects in Acute and Chronic Inflammatory Disease Models
The therapeutic potential of α-MSH extends to various acute and chronic inflammatory conditions, as demonstrated in a range of animal models.
Ischemia/reperfusion (I/R) injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia, is a significant clinical problem. Preclinical studies have consistently shown the protective effects of α-MSH in I/R injury across different organs.
In murine and rat models of renal I/R injury, α-MSH significantly reduced kidney damage, as evidenced by improved renal histology and function. nih.gov The protective mechanism involves the inhibition of neutrophil infiltration, reduction of pro-inflammatory chemokine and adhesion molecule expression, and suppression of nitric oxide production. nih.gov
Similarly, in models of retinal I/R injury, α-MSH treatment preserved retinal function and structure. frontiersin.orgarvojournals.orgmdpi.com It was observed to reduce retinal swelling, prevent the loss of retinal ganglion cells, and decrease oxidative and nitrative stress. frontiersin.orgarvojournals.org Furthermore, α-MSH treatment led to a significant reduction and delay in the onset of apoptosis in the retina following I/R. mdpi.com In a model of mesenteric I/R injury in rats, α-MSH administration limited intestinal damage, preserved intestinal transit, and reduced the activation of NF-κB and myeloperoxidase activity. physiology.org
Table 2: Protective Effects of α-MSH in Ischemia/Reperfusion Injury Models
| Organ | Animal Model | Key Protective Effects | Reference |
|---|---|---|---|
| Kidney | Mice and Rats | Reduced tubular necrosis, neutrophil plugging, and capillary congestion; inhibited increases in KC/IL-8 and ICAM-1 mRNA. | nih.gov |
| Retina | Mice | Preserved retinal function and histology; reduced retinal swelling and ganglion cell loss; decreased oxidative stress and apoptosis. | frontiersin.orgarvojournals.orgmdpi.com |
| Intestine | Rats | Improved intestinal transit; reduced histological injury; decreased NF-κB activation and myeloperoxidase activity. | physiology.org |
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, can progress to multi-organ dysfunction syndrome (MODS). The anti-inflammatory properties of α-MSH make it a promising candidate for intervention in these critical conditions. An analogue of α-MSH, AP214, has been shown to ameliorate sepsis-induced acute kidney injury and improve mortality in experimental models. nih.gov In a murine model of LPS-induced MODS, an α-MSH analogue significantly decreased the expression of TNF-α, increased the expression of the anti-inflammatory cytokine IL-10, and improved survival. mdpi.comnih.gov The potential for targeting the melanocortin system as a therapeutic strategy for sepsis has been suggested based on findings that endogenous α-MSH contributes to regulating the inflammatory response to bacterial endotoxins. nih.govnih.gov
In experimental models of hemorrhagic shock in rats, α-MSH and other ACTH fragments have been shown to improve cardiovascular function and survival. nih.gov Treatment with these peptides led to a sustained increase in blood pressure and pulse amplitude in animals that would have otherwise succumbed to fatal hypovolemic shock. nih.gov
The anti-inflammatory effects of α-MSH have also been investigated in models of vasculitis. In a pristane-induced murine model of lupus, which can involve vasculitis, treatment with an α-MSH analogue improved several parameters of disease progression. nih.gov The treatment reduced arthritis scores, decreased autoantibody levels, and ameliorated glomerulonephritis. nih.gov The C-terminal tripeptide of α-MSH, KPV, has been shown to be effective in reducing a wide range of inflammatory conditions in animal studies, including vasculitis. peptidesciences.com
Therapeutic Exploration in Renal Injury Models
This compound, a synthetic analogue of α-melanocyte-stimulating hormone (α-MSH), has been the subject of preclinical investigations to determine its potential therapeutic efficacy in mitigating renal injury. These studies have primarily focused on animal models that simulate clinical scenarios such as ischemia-reperfusion injury and sepsis-induced acute kidney injury (AKI). The research highlights the compound's renoprotective effects, evidenced by improvements in key markers of kidney function and survival rates.
In a porcine model of ischemia-induced AKI, the administration of an analogue of this compound, AP214, demonstrated a significant protective effect on renal function. nih.gov This large animal model was designed to closely mimic the physiological and anatomical characteristics of human renal injury. Following a period of induced warm ischemia to the kidney, key functional parameters were monitored. The results indicated a notable difference between the treated and placebo groups, suggesting a robust renoprotective effect of the compound. nih.gov
The preclinical data across different animal models suggest that this compound may exert its renoprotective effects through anti-inflammatory and cytoprotective mechanisms, consistent with the known functions of the melanocortin system. ahajournals.orgresearchgate.net These findings have provided a strong rationale for the clinical evaluation of this compound for the prevention of AKI in high-risk patient populations. ahajournals.org
Detailed Research Findings in Animal Models of Renal Injury
The following tables summarize the key findings from preclinical studies of this compound analogues in animal models of renal injury.
| Parameter | Placebo Control Group | AP214-Treated Group | P-value |
|---|---|---|---|
| Mean Peak Serum Creatinine (mg/dl) | 10.2 | 3.92 | p = 0.001 |
| Estimated Glomerular Filtration Rate (eGFR) Nadir (ml per minute per kg) | 22.9 | 62.6 | p = 0.001 |
| eGFR Outcome on Postoperative Day 9 (ml per minute per kg) | 118 | 156 | p = 0.04 |
| Parameter | Outcome in AP214-Treated Group |
|---|---|
| Acute Kidney Injury | Attenuated |
| Blood Pressure and Heart Rate | Significantly improved |
| Survival | Significantly improved in both lethal and sublethal models |
Research on Analogues and Derivatives of Modimelanotide
Design Principles for α-MSH Analogs
The design of α-MSH analogs like Modimelanotide is founded on several key principles developed over years of research. A primary strategy involves identifying and modifying the core pharmacophore sequence. The tetrapeptide sequence His-Phe-Arg-Trp is recognized as the essential active core of α-MSH required for receptor recognition. mdpi.comnih.govnih.gov
Key design strategies include:
Amino Acid Substitution: A significant advancement in creating potent and stable analogs was the substitution of specific amino acids. For instance, replacing the Met4 residue with Norleucine (Nle) prevents the oxidative degradation that Met is susceptible to, and substituting the L-Phe7 with its stereoisomer D-Phe7 was found to dramatically increase potency. mdpi.comnih.gov The resulting analog, [Nle4,D-Phe7]-α-MSH, became a foundational molecule for further development due to its high potency and prolonged biological activity. tocris.comnih.gov
Cyclization: Constraining the peptide's structure through cyclization is another powerful design principle. This can increase potency, enhance receptor selectivity, and improve stability against proteolytic degradation. nih.gov The first cyclic analogs were created by replacing Met4 and Gly10 with cysteine residues to form a disulfide bridge, which resulted in a superpotent compound. nih.gov This demonstrated that a constrained conformation could be beneficial for receptor interaction.
Truncation: Researchers have also explored shortened sequences of α-MSH, focusing on the central part of the peptide, to create smaller, potentially more drug-like molecules. mdpi.com
These principles have guided the synthesis of numerous α-MSH analogs, including this compound, with the goal of creating compounds with improved therapeutic profiles compared to the native peptide. nih.govacs.org
Impact of N-Terminal and C-Terminal Modifications
Modifications at the N-terminus (the beginning) and C-terminus (the end) of the peptide chain are critical for the stability and activity of α-MSH analogs. The native α-MSH peptide is N-terminally acetylated and C-terminally amidated following its production from the precursor protein, pro-opiomelanocortin (POMC). nih.govgoogle.com
N-Terminal Acetylation: The addition of an acetyl group to the N-terminus of α-MSH and its analogs, including this compound, serves to neutralize the positive charge of the N-terminal amino group. wikipedia.orgmdpi.com This modification can protect the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. Research suggests that this acetylation is important for the biological activity of some conjugates. mdpi.com
C-Terminal Amidation: The C-terminal of α-MSH ends in a valine residue that is amidated. nih.govgoogle.com This modification neutralizes the negative charge of the C-terminal carboxyl group and makes the peptide more resistant to degradation by carboxypeptidases. This amidation may contribute significantly to the biological activity of α-MSH peptides. google.com
This compound itself incorporates these features, being an N-terminally acetylated and C-terminally amidated peptide, which contributes to its stability. wikipedia.org
Development of Peptides with Enhanced Receptor Selectivity
The melanocortin system consists of five distinct G protein-coupled receptors (MC1R through MC5R). nih.gov The endogenous ligand, α-MSH, binds to several of these receptors (MC1R, MC3R, MC4R, MC5R), leading to a wide range of physiological effects. nih.govwikipedia.org this compound is a non-selective melanocortin receptor agonist, with activity at MC1, MC3, MC4, and MC5 receptors. wikipedia.orgpharmakb.com While this broad activity can be beneficial for certain applications, a major goal in the field is to develop analogs with enhanced selectivity for specific receptor subtypes to target desired therapeutic effects while minimizing potential side effects. acs.orguq.edu.au
Significant progress has been made in designing receptor-selective ligands:
MC1R Selectivity: Researchers have developed potent and selective agonists for MC1R by creating tetra-peptides and using strategies like cysteine-stapling to create specific conformations. researchgate.net For example, the tetrapeptide Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 was identified as a potent and selective hMC1R agonist. researchgate.net
MC4R Selectivity: High selectivity for MC4R is sought for treating obesity. palatin.com Palatin Technologies has worked on identifying the structural elements responsible for MC1R activity and modifying them to create highly selective MC4R agonists, thereby reducing the potential for skin pigmentation changes associated with MC1R activation. palatin.com Similarly, Novo Nordisk developed a long-acting, MC4R-selective α-MSH analogue, NNC0070-0453, by modifying the peptide with a fatty acid derivative. novonordisk.com
MC5R Selectivity: Studies using peptides from frog skin secretions have identified novel scaffolds, such as the peptides ORB and ORB2K, that show selectivity for the MC5R. uq.edu.au
The development of these selective analogs underscores the possibility of fine-tuning the pharmacological profile of melanocortin peptides to achieve specific therapeutic outcomes, moving beyond the non-selective nature of compounds like this compound.
| Compound | MC1R | MC3R | MC4R | MC5R | Selectivity |
| This compound | IC50: 2.9 nM wikipedia.org | IC50: 1.9 nM wikipedia.org | IC50: 3.7 nM wikipedia.org | IC50: 110 nM wikipedia.org | Non-selective |
| [Nle4,D-Phe7]-α-MSH | Ki: 0.085 nM tocris.com | Ki: 0.4 nM tocris.com | Ki: 3.8 nM tocris.com | Ki: 5.1 nM tocris.com | Non-selective |
| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | EC50: 10 nM researchgate.net | >10,000 | >10,000 | >10,000 | MC1R Selective |
| STY39 | High Affinity nih.gov | - | - | High Affinity nih.gov | MC1R/MC5R |
Exploration of D-Enantiomeric Derivatives for Protease Resistance
A major challenge for peptide-based drugs is their short half-life in the body due to rapid degradation by proteases. plos.org A highly effective strategy to overcome this is the incorporation of D-amino acids—the non-natural mirror images (enantiomers) of the standard L-amino acids. nih.govresearchgate.net
The substitution of the L-phenylalanine at position 7 (Phe7) with its D-enantiomer (D-Phe7) is one of the most successful modifications in the history of α-MSH analog development. nih.govtocris.com This single substitution, as seen in the widely studied analog [Nle4,D-Phe7]-α-MSH, results in:
Increased Protease Resistance: The D-amino acid is not recognized by the active site of most proteases, which are stereospecific for L-amino acids. This makes the peptide bond adjacent to the D-amino acid resistant to cleavage, significantly prolonging the peptide's biological lifetime. nih.govfrontiersin.org
Enhanced Potency: The D-Phe7 substitution is thought to stabilize a reverse β-turn conformation in the peptide's structure, which is hypothesized to be the optimal shape for binding to melanocortin receptors, thereby increasing potency and efficacy. nih.gov
This strategy has been widely adopted and is a cornerstone of designing long-lasting and potent melanocortin analogs. mdpi.com The exploration of other D-enantiomeric derivatives, such as KdPT (Lys-d-Pro-Thr), a derivative of the C-terminal sequence of α-MSH, further highlights the utility of this approach in creating stable and effective peptide therapeutics. aai.orgnih.gov
Analytical Methodologies in Modimelanotide Research
Techniques for Peptide Characterization in Research Settings
The characterization of modimelanotide, a peptide, involves a suite of analytical methods to determine its identity, purity, and structural integrity. These techniques are standard in peptide and protein analysis and are essential for quality control in research-grade material. nih.gov
High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. This method separates the peptide from any impurities, allowing for quantification of its purity level. Mass spectrometry (MS) is employed to confirm the molecular weight of the peptide, ensuring it matches the expected mass of 2433.96 g/mol . wikipedia.org This technique provides a fundamental verification of the compound's identity.
Amino acid analysis is another critical technique used to confirm the amino acid composition of this compound. This process involves hydrolyzing the peptide into its constituent amino acids and then quantifying each one to ensure the correct sequence and ratio, which for this compound is C113H181N33O25S. wikipedia.org
For higher-order structure analysis, techniques such as circular dichroism (CD) spectroscopy can be utilized to provide information about the secondary structure of the peptide. While not always mandatory for small peptides in early research, it can be valuable for understanding its conformation.
| Analytical Technique | Purpose in this compound Characterization |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity by separating this compound from impurities. |
| Mass Spectrometry (MS) | Confirms the molecular weight and elemental formula (C113H181N33O25S). wikipedia.org |
| Amino Acid Analysis | Verifies the correct amino acid composition and sequence. |
| Circular Dichroism (CD) Spectroscopy | Provides information on the peptide's secondary structure. |
Methods for In Vitro and In Vivo Detection and Quantification in Preclinical Models
Detecting and quantifying this compound in biological samples from preclinical models is essential for pharmacokinetic and pharmacodynamic studies. These studies help to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.
In in vitro settings, such as cell culture media or plasma samples, liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification. This highly sensitive and specific method can detect and measure very low concentrations of the peptide. Enzyme-linked immunosorbent assays (ELISAs) can also be developed for quantification, offering a high-throughput alternative to LC-MS. google.com
For in vivo detection in preclinical animal models, such as rodents or zebrafish, similar techniques are applied to tissue and plasma samples. nih.govnih.gov LC-MS remains a primary tool for its accuracy and sensitivity. google.com In some cases, radiolabeling of the peptide can be used to trace its distribution throughout the body using techniques like autoradiography or by measuring radioactivity in different tissues.
The development of these assays is a critical step in the preclinical pipeline to evaluate the potential of therapeutic agents like this compound. nih.gov
Assays for Assessing Receptor Binding and Functional Activity
To understand the biological effects of this compound, it is crucial to assess its interaction with its target receptors, the melanocortin receptors (MC1R, MC3R, MC4R, MC5R). wikipedia.orgebi.ac.uk
Receptor Binding Assays:
Competitive binding assays are commonly used to determine the affinity of this compound for each of the melanocortin receptors. elsevier.commerckmillipore.com In these assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of increasing concentrations of this compound to displace the radiolabeled ligand is measured, allowing for the calculation of its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). merckmillipore.com Research has shown that this compound is a non-selective agonist with the following IC50 values:
MC1R: 2.9 nM wikipedia.org
MC3R: 1.9 nM wikipedia.org
MC4R: 3.7 nM wikipedia.org
MC5R: 110 nM wikipedia.org
Surface Plasmon Resonance (SPR) is another label-free technique used to measure binding kinetics in real-time, providing data on both the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated. giffordbioscience.com
Functional Activity Assays:
Functional assays are essential to determine whether this compound acts as an agonist or antagonist at the melanocortin receptors and to quantify its potency and efficacy. creative-biolabs.com Since melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase pathway, the most common functional assay measures the accumulation of cyclic AMP (cAMP), a secondary messenger. ebi.ac.uk In these cell-based assays, cells expressing a specific melanocortin receptor subtype are treated with this compound, and the subsequent change in intracellular cAMP levels is measured. This allows for the determination of the half-maximal effective concentration (EC50) and the maximum effect (Emax) of the compound. ebi.ac.uk
Other functional assays can measure downstream signaling events, such as calcium mobilization or the phosphorylation of extracellular signal-regulated kinase (ERK). core.ac.uk These assays provide a more comprehensive understanding of the signaling pathways activated by this compound.
| Assay Type | Specific Technique | Purpose | Key Parameters Measured |
| Receptor Binding | Competitive Radioligand Binding Assay merckmillipore.com | To determine the affinity of this compound for melanocortin receptors. | IC50, Ki |
| Surface Plasmon Resonance (SPR) giffordbioscience.com | To measure the kinetics of binding to melanocortin receptors. | ka, kd, KD | |
| Functional Activity | cAMP Accumulation Assay ebi.ac.uk | To determine the agonistic activity and potency at melanocortin receptors. | EC50, Emax |
| Calcium Mobilization Assay core.ac.uk | To assess downstream signaling pathways. | Calcium flux | |
| ERK Phosphorylation Assay core.ac.uk | To assess downstream signaling pathways. | pERK levels |
Theoretical and Computational Studies
Molecular Modeling and Docking Simulations for Receptor Binding
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to another when they form a stable complex. derpharmachemica.com In the context of modimelanotide, these simulations are used to understand its binding to melanocortin receptors (MCRs).
Docking studies can predict the binding affinity and interaction patterns between this compound and the receptor's active site. For instance, these simulations can identify key amino acid residues within the receptor that form hydrogen bonds or other non-covalent interactions with the peptide. The strength of these interactions is often quantified by a scoring function, which provides an estimate of the binding affinity. derpharmachemica.com The process typically involves preparing the 3D structures of both the ligand (this compound) and the receptor, which can be obtained from experimental data or generated through homology modeling if experimental structures are unavailable. nih.gov
Molecular Dynamics Simulations of Peptide-Receptor Complexes
Molecular dynamics (MD) simulations provide a more dynamic view of the peptide-receptor complex, allowing researchers to observe the system's behavior over time. mdpi.comnih.gov These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the peptide and the receptor upon binding. researchgate.netmdpi.com
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex. researchgate.net
Root Mean Square Fluctuation (RMSF): This highlights the flexibility of different regions of the protein, showing which residues are more mobile. researchgate.net
Radius of Gyration (Rg): This indicates the compactness of the complex over time. researchgate.net
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the peptide and the receptor, which are crucial for binding stability. frontiersin.org
| Parameter | Description | Typical Insight Gained |
|---|---|---|
| RMSD | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Indicates the stability of the peptide-receptor complex over the simulation time. A stable RMSD suggests a stable binding pose. researchgate.net |
| RMSF | Measures the displacement of each atom or residue from its average position during the simulation. | Identifies flexible and rigid regions of the receptor and the peptide upon complex formation. researchgate.net |
| Radius of Gyration (Rg) | The root mean square distance of the atoms from their common center of mass. | Indicates the overall compactness of the peptide-receptor complex. Changes can suggest conformational rearrangements. researchgate.net |
| Hydrogen Bonds | Number and duration of hydrogen bonds between the peptide and the receptor. | Quantifies a key component of the binding interaction, highlighting critical residues for binding. frontiersin.org |
In Silico Prediction of Biological Activity and ADME Properties (Excluding Human-Specific Metabolism)
In silico models are extensively used in the early phases of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. researchgate.netmdpi.comnih.gov These predictions help in prioritizing candidates with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with laboratory experiments. researchgate.netresearchgate.net
For peptides like this compound, computational models can predict properties such as:
Solubility: The ability of the peptide to dissolve in a solvent.
Lipophilicity: The affinity of the molecule for a lipid environment, which influences its ability to cross cell membranes. mdpi.com
Permeability: The rate at which the peptide can pass through biological membranes.
Metabolic Stability: The susceptibility of the peptide to degradation by enzymes.
These predictions are often based on the molecule's physicochemical properties and are derived from quantitative structure-activity relationship (QSAR) models or machine learning algorithms trained on large datasets of compounds with known ADME properties. mdpi.com
| ADME Property | In Silico Prediction Focus | Importance in Drug Discovery |
|---|---|---|
| Absorption | Prediction of oral bioavailability and intestinal absorption. | Determines how much of the drug enters the systemic circulation. |
| Distribution | Prediction of plasma protein binding and volume of distribution. | Affects the concentration of the drug at its target site. |
| Metabolism | Prediction of susceptibility to enzymatic degradation (e.g., by proteases). | Influences the half-life and duration of action of the peptide. mdpi.com |
| Excretion | Prediction of clearance pathways. | Determines how the drug is removed from the body. |
Computational Approaches for Biased Agonism Prediction
Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. core.ac.uk This is particularly relevant for G protein-coupled receptors (GPCRs), such as the melanocortin receptors targeted by this compound. Computational approaches are emerging to predict the biased signaling profile of a ligand. nih.gov
These methods often involve analyzing the distinct conformational states of the receptor induced by different ligands. Molecular dynamics simulations can be used to explore the conformational landscape of the receptor when bound to a biased agonist versus a balanced agonist. nih.gov By identifying subtle differences in the receptor's structure and dynamics, it may be possible to correlate these with the activation of specific downstream signaling pathways, such as G protein-mediated signaling versus β-arrestin recruitment. core.ac.uknih.gov For example, some studies have focused on identifying key residues that act as "fulcrums" for biased agonism. scribd.com
Future Research Directions and Challenges
Elucidating Additional Melanocortin Receptor-Mediated Pathways
Modimelanotide is known to be a non-selective agonist for melanocortin receptors, binding to MC1, MC3, MC4, and MC5 receptors with varying affinities. wikipedia.orgpharmakb.com While the primary signaling cascade for melanocortin receptors (MCRs) involves the G-protein-coupled, adenylyl cyclase-dependent pathway, there is evidence of activation of other pathways like the mitogen-activated-protein-kinase (MAPK), calcium-inositol triphosphate-PI3K, and JAK-STAT pathways. frontiersin.orgnih.gov
Future research must focus on fully elucidating how this compound and other melanocortin agonists differentially activate these various intracellular signaling cascades through different receptor subtypes. Understanding these alternative pathways is crucial, as they may be responsible for the diverse and sometimes unexpected physiological effects observed in preclinical studies. For instance, the anti-inflammatory effects of melanocortins are largely attributed to the inhibition of the NF-κB signaling pathway. frontiersin.orgnih.gov A deeper understanding of which receptor subtype and downstream pathway are critical for this effect could lead to the development of more targeted therapies.
The role of MC3R and MC5R in modulating immune responses and inflammation is an area of growing interest. frontiersin.orgnih.gov MC3R activation is linked to the broad modulation of inflammation, while MC5R is implicated in the regulation of immune reactions. nih.gov Investigating this compound's specific effects on these receptor-mediated pathways could uncover novel therapeutic applications.
Developing More Targeted and Potent Melanocortin Receptor Agonists through Advanced SAR
The non-selective nature of this compound, while offering broad therapeutic potential, also presents challenges in terms of side effects and off-target activities. wikipedia.orgpharmakb.com The future of melanocortin-based therapeutics lies in the development of receptor-specific agonists. Advanced structure-activity relationship (SAR) studies are pivotal in this endeavor.
By systematically modifying the peptide structure of this compound, researchers can identify the key amino acid residues responsible for binding affinity and activation of specific melanocortin receptor subtypes. For example, the development of analogs with higher affinity for MC1R/MC3R or MC1R/MC5R has already been reported. frontiersin.orgnih.gov The goal is to create potent agonists that are highly selective for a single receptor subtype, thereby maximizing therapeutic efficacy while minimizing undesirable effects.
This approach has been successful in the development of other melanocortin agonists. For instance, setmelanotide (B515575) is a selective MC4R agonist, which could potentially avoid cardiovascular side effects associated with MC3R activation. core.ac.uk Such targeted strategies, informed by detailed SAR studies, will be instrumental in designing the next generation of melanocortin drugs.
Exploring Novel Preclinical Applications in Inflammatory and Metabolic Disorders
The anti-inflammatory properties of melanocortin agonists are well-documented in a variety of preclinical models of inflammatory diseases. frontiersin.org These include conditions such as inflammatory bowel disease, uveitis, and arthritis. frontiersin.orgpalatin.com this compound and similar compounds have demonstrated the ability to reduce inflammation and promote healing in these models. frontiersin.org Future research should continue to explore the potential of this compound in a wider range of inflammatory and autoimmune disorders.
Beyond inflammation, the melanocortin system plays a key role in regulating metabolism. The MC4R, in particular, is a critical regulator of food intake and energy homeostasis. core.ac.ukpatsnap.com While this compound is a non-selective agonist, its interaction with MC4R suggests potential applications in metabolic disorders. Preclinical studies exploring its effects on appetite, weight management, and glucose metabolism are warranted. The development of humanized mouse models of MC4R-linked obesity provides a valuable tool for such investigations. jci.org
The table below summarizes some of the preclinical applications of melanocortin agonists:
| Disease Model | Therapeutic Effect of Melanocortin Agonists |
| Inflammatory Bowel Disease | Reduced intestinal inflammation and promotion of healing. frontiersin.org |
| Experimental Autoimmune Uveitis | Resolution of inflammation and preservation of retinal structure. frontiersin.orgpalatin.com |
| Diabetic Retinopathy | Enhanced survival of retinal cells and suppression of VEGF. palatin.com |
| Glaucoma | Reduction of intraocular pressure and neuroprotection. palatin.com |
| Genetic Obesity | Potential for appetite regulation and weight management. patsnap.comjci.org |
Advancements in Preclinical Model Development for Complex Physiological Responses
A significant challenge in translating preclinical findings to clinical success for compounds like this compound has been the limitations of existing animal models. wikipedia.orgncats.io While these models have been instrumental in demonstrating proof-of-concept, they often fail to fully recapitulate the complexity of human diseases. crownbio.com
Future research must focus on developing more sophisticated and predictive preclinical models. This includes the creation of humanized animal models, such as mice expressing human melanocortin receptors, to better predict the response in patients. jci.org These models can help to identify species-specific differences in receptor function and drug metabolism. jci.org
Furthermore, the development of advanced in vitro models, such as organ-on-a-chip systems and 3D cell cultures, can provide a more physiologically relevant environment for studying drug effects. These models can be used to investigate the complex interplay between different cell types and tissues, offering a more holistic view of the drug's mechanism of action. The use of single-nucleus RNA sequencing (snRNA-seq) in animal models of ulcerative colitis is an example of how advanced techniques can provide deeper insights into the therapeutic effects of melanocortin agonists. prnewswire.com
Investigating Peptide Stability and Delivery Mechanisms in Preclinical Research
Peptides like this compound are inherently susceptible to degradation by proteases, which can limit their stability and bioavailability. nih.govmdpi.com A major focus of future research will be to enhance the stability of these therapeutic peptides.
Several strategies are being explored to overcome this challenge:
Chemical Modifications: Introducing non-natural amino acids or altering the peptide backbone can make the molecule more resistant to enzymatic degradation. abyntek.com
Cyclization: Creating a cyclic peptide structure can improve stability and bioactivity. abyntek.com
Stapled Peptides: This technique involves creating a chemical brace to lock the peptide in its active α-helical conformation, which can enhance stability and cell permeability. nih.gov
Novel Formulation Strategies: Developing advanced formulations, such as hydrogels or co-solvent systems, can help to protect the peptide from degradation and control its release. mdpi.com The pH of the formulation is also a critical factor in maintaining peptide stability. mdpi.com
Investigating these strategies in preclinical studies is essential for developing peptide therapeutics with improved pharmacokinetic profiles. The ultimate goal is to design peptides that are not only potent and selective but also stable enough to be effective in a clinical setting.
Q & A
Q. What experimental models are most suitable for studying Modimelanotide’s mechanism of action in melanocortin receptor activation?
Methodological Answer:
- Use in vitro assays (e.g., HEK-293 cells transfected with MC1R/MC4R) to measure cAMP accumulation via ELISA or fluorescence-based methods .
- Validate receptor specificity with competitive antagonists (e.g., HS014 for MC4R) and control experiments using receptor-negative cell lines.
- For in vivo models, employ diet-induced obesity (DIO) mice to assess metabolic effects or zebrafish for pigmentation studies, ensuring genetic background consistency .
Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?
Methodological Answer:
- Start with pharmacokinetic (PK) profiling in preclinical models to determine bioavailability and half-life.
- Use logarithmic dosing (e.g., 0.1, 1, 10 mg/kg) in rodent studies, monitoring weight loss, food intake, and adverse effects (e.g., hyperpigmentation) over 4–12 weeks .
- Apply Hill slope analysis to establish EC₅₀ values and safety margins, referencing FDA guidelines for translational dose scaling .
Q. What assays are recommended for quantifying this compound’s stability and solubility in preclinical formulations?
Methodological Answer:
- Perform high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) to assess chemical stability under varying pH (2–9) and temperature (4°C–37°C) conditions .
- Use dynamic light scattering (DLS) to evaluate nanoparticle formulations for aggregation. Validate solubility in PBS and simulated gastric fluid (USP) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy between rodent models and human clinical trials?
Methodological Answer:
- Conduct meta-analysis of existing data, stratifying by variables like sex, baseline BMI, and dosing regimen. For example, human trials show sex-dimorphic weight loss effects, which may not be replicated in standard rodent models .
- Use translational PK/PD modeling to adjust for interspecies differences in receptor binding affinity or metabolic clearance rates .
- Validate findings with humanized MC4R mouse models or ex vivo adipose tissue cultures .
Q. What statistical approaches are optimal for analyzing longitudinal data from this compound trials with high inter-individual variability?
Methodological Answer:
- Apply mixed-effects models (e.g., linear mixed models) to account for repeated measures and covariates like age or genetic polymorphisms.
- Use bootstrapping or Bayesian hierarchical models to address non-normal distributions in small sample sizes .
- Pre-register analysis plans to mitigate Type I errors, particularly in post hoc subgroup analyses .
Q. How can multi-omics datasets (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s pleiotropic effects?
Methodological Answer:
- Perform pathway enrichment analysis (e.g., Gene Ontology, KEGG) on RNA-seq data from hypothalamic tissue to identify upstream regulators (e.g., POMC neurons).
- Correlate metabolite shifts (via LC-MS metabolomics) with clinical endpoints using weighted gene co-expression network analysis (WGCNA) .
- Validate findings with CRISPR-Cas9 knockdown of candidate genes in cell lines .
Data Contradiction & Ethical Analysis
Q. What methodologies address ethical challenges in designing pediatric trials for this compound?
Methodological Answer:
- Implement adaptive trial designs with staggered age cohorts (e.g., 12–17 years, then 6–11 years) to minimize risk .
- Use assent forms and age-appropriate questionnaires to assess subjective outcomes (e.g., quality of life).
- Consult IRB guidelines for long-term monitoring of growth and neurodevelopmental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
